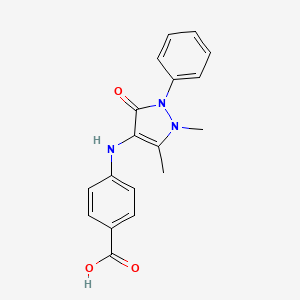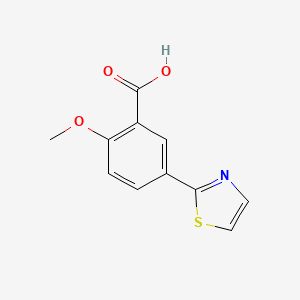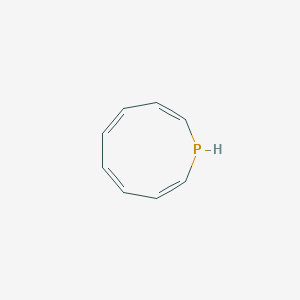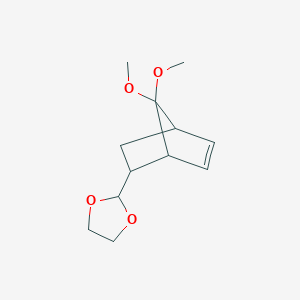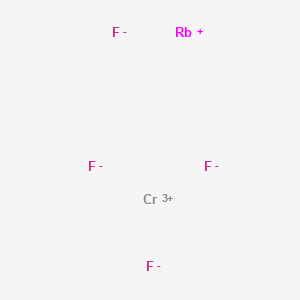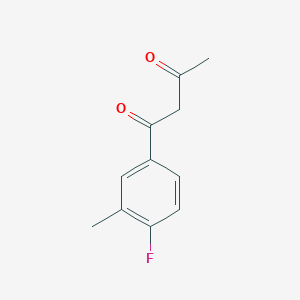
1-(4-Fluoro-3-methylphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO2 It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluoro and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)butane-1,3-dione typically involves the Friedel-Crafts acylation reaction. One common method involves reacting ethyl trifluoroacetate and ethyl acetate in the presence of a base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves reacting this product with thiochloride, followed by a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves similar steps as the synthetic route but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-3-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in the case of its use as an intermediate for NSAIDs, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups instead of a single fluoro group.
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione: Another derivative with trifluoromethyl groups.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Lacks the methyl and fluoro substituents on the phenyl ring .
Uniqueness
1-(4-Fluoro-3-methylphenyl)butane-1,3-dione is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both fluoro and methyl groups can enhance its lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis.
Propriétés
Numéro CAS |
38440-10-7 |
|---|---|
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(7)12)11(14)6-8(2)13/h3-5H,6H2,1-2H3 |
Clé InChI |
LSUIDIKUWFRFOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


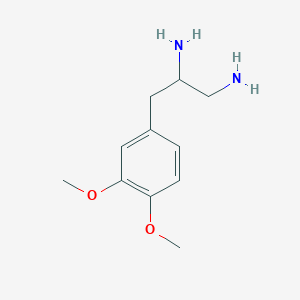
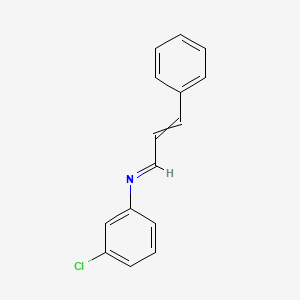
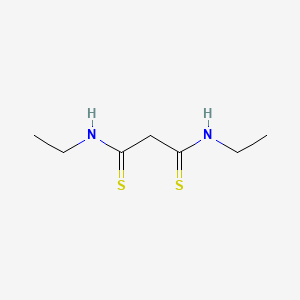
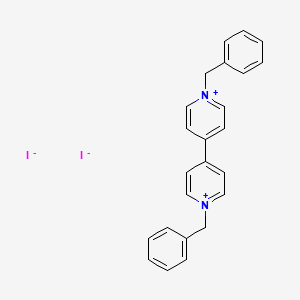
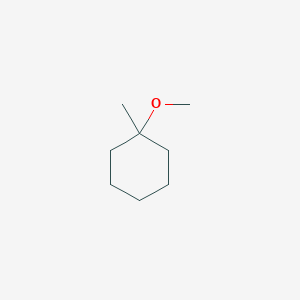
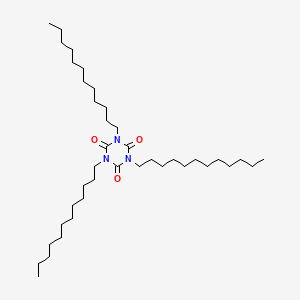
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
